N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-6-12(2)17(8-15(11)21-3)24(19,20)18-9-13-4-5-14-16(7-13)23-10-22-14/h4-8,18H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPQTBVPSDUYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by reacting catechol with dihalomethanes in the presence of a base such as sodium hydroxide.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxole moieties.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring and the benzodioxole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide exhibits significant anticancer properties. A study demonstrated its effectiveness in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of the mitochondrial pathway .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Experimental results suggest that it can inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro and in vivo. This effect is attributed to its ability to suppress the NF-kB signaling pathway, which plays a crucial role in inflammation .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be further developed as a therapeutic agent for breast cancer treatment .
Case Study 2: Inflammatory Disease Model
A mouse model of rheumatoid arthritis was used to assess the anti-inflammatory effects of this compound. Mice treated with the compound showed reduced swelling and joint damage compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated mice .
Data Tables
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Structural Features of Selected Sulfonamide and Benzodioxole Derivatives
Key Observations :
- Benzodioxole vs. Heterocyclic Cores : The target compound’s benzodioxole group is common in analogues (e.g., ), but its combination with a methoxy-dimethyl benzene sulfonamide is unique. Biphenyl or heterocyclic cores (e.g., benzimidazolone in ) alter steric and electronic properties, impacting target selectivity.
- Substituent Effects : Methoxy and dimethyl groups enhance lipophilicity compared to polar carboxylic acid () or halogenated () derivatives. This may improve blood-brain barrier penetration but reduce aqueous solubility.
Pharmacological and Physicochemical Properties
Table 3: Activity and Property Comparison
Property Analysis :
- Activity Trends : Benzodioxole-containing sulfonamides ([[4], [Target]]) may target inflammatory pathways, whereas heterocyclic sulfonamides () show anticancer activity, highlighting substituent-driven selectivity.
Crystallographic and Structural Validation
The SHELX program suite () is widely used for small-molecule crystallography, including sulfonamides. Hydrogen-bonding patterns (e.g., N–H···O interactions) in the target compound could resemble those in biphenyl-sulfonamides (), influencing crystal packing and stability . WinGX and ORTEP () enable visualization of anisotropic displacement, critical for confirming the stereochemistry of methoxy and dimethyl groups.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzodioxole moiety and a sulfonamide group, which are known to contribute to various biological activities. The molecular formula is , and it has a molecular weight of approximately 393.46 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O7S |
| Molecular Weight | 393.46 g/mol |
| LogP | 3.3292 |
| Polar Surface Area | 53.746 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound can be attributed to its interaction with various biological pathways. The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrase and has been implicated in the modulation of G protein-coupled receptors (GPCRs) . The benzodioxole moiety may also enhance the compound's ability to interact with cellular targets, potentially influencing signaling pathways related to inflammation and cancer.
Antitumor Activity
Research has indicated that compounds similar to this compound may exhibit significant antitumor properties. A study on capsaicin analogues demonstrated that modifications to the benzodioxole structure could lead to enhanced cytotoxicity against various cancer cell lines . This suggests that the compound may have potential as an anticancer agent.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Sulfonamides are often used in the treatment of inflammatory conditions due to their ability to inhibit pro-inflammatory cytokines. Additionally, the benzodioxole component has been linked to antioxidant properties, which could further support its role in reducing inflammation .
Case Studies and Research Findings
- Study on Capsaicin Analogs : A study published in 2013 explored the antitumor effects of N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide, revealing that structural modifications could significantly enhance cytotoxicity against cancer cells . The findings suggest that similar modifications in our compound might yield comparable or improved biological activities.
- G Protein-Coupled Receptor Interaction : Research indicates that compounds with similar structures can modulate GPCR activity, leading to alterations in intracellular signaling pathways . This modulation can result in various physiological responses, including changes in cell proliferation and apoptosis.
- Inflammation Studies : In vitro studies have shown that benzodioxole derivatives can inhibit the production of inflammatory mediators such as nitric oxide and prostaglandins . This aligns with the expected anti-inflammatory properties of our compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide, and how can purity be ensured?
- Methodology :
- Stepwise Synthesis : Begin with the sulfonation of 5-methoxy-2,4-dimethylbenzene, followed by coupling with (2H-1,3-benzodioxol-5-yl)methylamine. Use anhydrous conditions and catalysts like triethylamine to minimize side reactions .
- Purity Control : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C) to confirm purity (>98%) and structural integrity. Monitor reaction progress via TLC (silica gel, UV detection) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Analytical Workflow :
- NMR : Key signals include the benzodioxole methylene protons (δ 4.2–4.5 ppm) and sulfonamide NH (δ 7.8–8.2 ppm). Methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 406.12 (calculated for C₁₉H₂₁NO₅S). Fragmentation patterns (e.g., loss of SO₂) validate the sulfonamide moiety .
Q. How can researchers design initial biological assays to screen for activity?
- Experimental Design :
- In Vitro Screening : Use enzyme inhibition assays (e.g., cyclooxygenase-2) or antimicrobial disk diffusion tests. Include positive controls (e.g., celecoxib for COX-2) and solvent controls (DMSO <1%) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values. Triplicate measurements ensure reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assays?
- Troubleshooting Framework :
- Assay-Specific Factors : Compare buffer conditions (e.g., pH, ionic strength) and cell lines used. For example, cytochrome P450 interactions may alter activity in hepatic cell lines .
- Structural Analogs : Test derivatives (e.g., replacing methoxy with ethoxy) to identify critical functional groups. Use molecular docking (AutoDock Vina) to predict binding affinities .
Q. How can crystallographic data clarify the compound’s molecular interactions?
- Crystallography Workflow :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Solve structures via SHELXT (direct methods) and refine with SHELXL (full-matrix least squares) .
- Hydrogen Bonding Analysis : Identify interactions between sulfonamide NH and acceptor groups (e.g., carbonyl oxygen) using Mercury software. Graph-set notation (e.g., R₂²(8) motifs) reveals supramolecular packing .
Q. What computational methods predict pharmacokinetic properties, and how are they validated experimentally?
- In Silico-Experimental Integration :
- ADME Prediction : Use SwissADME to estimate logP (~3.2), BBB permeability, and CYP450 metabolism. Validate via in vitro Caco-2 permeability assays and hepatic microsomal stability tests .
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS. Detect phase I metabolites (e.g., demethylation) and phase II conjugates (e.g., glucuronides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
